Results or Outcomes: The outcome of this application is the production of a high-performance polyester, which could have various uses in industries such as textiles, packaging, and electronics.
Application: It is used as a chemical reagent in the chemical industry.
Results or Outcomes: The outcome of this application is the production of various chemical compounds, depending on the specific reactions.
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula and a molecular weight of approximately 254.32 g/mol. It is characterized by its structure, which consists of a decahydro naphthalene core with two carboxylate groups esterified with methyl groups. This compound is also known by various names such as Dimethyl 2,6-naphthalenedicarboxylate and Dimethyl naphthalene-2,6-dicarboxylate .
Currently, there is no documented information regarding a specific mechanism of action for Decahydro-NDME.
These reactions are essential for modifying its properties for specific applications.
Several methods have been reported for synthesizing Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester:
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester finds applications across various fields:
Several compounds share structural similarities with Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Naphthalenedicarboxylic Acid | C12H10O4 | Contains a different naphthalene configuration |
| 2-Naphthoic Acid | C11H10O2 | Lacks additional carboxylate groups |
| Dimethyl 1,4-naphthalenedicarboxylate | C14H12O4 | Different positioning of carboxylate groups |
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is unique due to its saturated structure and specific positioning of functional groups that influence its chemical reactivity and physical properties compared to these similar compounds .
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is a saturated derivative of 2,6-naphthalenedicarboxylic acid, where the aromatic naphthalene structure is fully hydrogenated to form a decahydro (ten-membered, fully saturated) bicyclic system. This compound serves as a precursor for high-performance polyesters, such as polyethylene naphthalate (PEN), due to its rigid, thermally stable backbone. Its applications extend to organic synthesis, where it functions as an intermediate in constructing complex molecules, including pharmaceuticals and agrochemicals.
The hydrogenation of naphthalene derivatives reduces aromatic reactivity, enabling controlled functionalization. This property makes the compound valuable in polymer chemistry, where thermal stability and processability are critical.
The compound is identified through standardized chemical nomenclature and identifiers:
Synonyms include decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester and dimethyl decahydronaphthalene-2,6-dicarboxylate.
The compound’s structure consists of a decahydro naphthalene (bicyclo[4.4.0]decane) core with methyl ester groups at positions 2 and 6. Key features include:
Comparison with Aromatic Counterparts
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester can exhibit isomerism due to its decalin core:
Cis-Decalin vs. Trans-Decalin:
Stereochemical Implications: